molecular formula C12H8I8P2 B14516354 ([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane) CAS No. 62779-44-6

([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)

Katalognummer: B14516354
CAS-Nummer: 62779-44-6
Molekulargewicht: 1229.37 g/mol
InChI-Schlüssel: DKDAVCNKZHMZDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): is a complex organophosphorus compound characterized by the presence of biphenyl and tetraiodo-lambda~5~-phosphane groups

Eigenschaften

CAS-Nummer

62779-44-6

Molekularformel

C12H8I8P2

Molekulargewicht

1229.37 g/mol

IUPAC-Name

tetraiodo-[4-[4-(tetraiodo-λ5-phosphanyl)phenyl]phenyl]-λ5-phosphane

InChI

InChI=1S/C12H8I8P2/c13-21(14,15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)22(17,18,19)20/h1-8H

InChI-Schlüssel

DKDAVCNKZHMZDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(I)(I)(I)I)P(I)(I)(I)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of biphenyl derivatives with phosphorus halides under controlled conditions. The process may include:

    Halogenation: Biphenyl is treated with iodine to introduce iodine atoms.

    Phosphorylation: The iodinated biphenyl is then reacted with phosphorus trihalides (e.g., phosphorus triiodide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and phosphorylation processes, utilizing advanced reactors and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane) exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to desired outcomes in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): stands out due to its tetraiodo-lambda~5~-phosphane groups, which impart unique reactivity and potential for diverse applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.